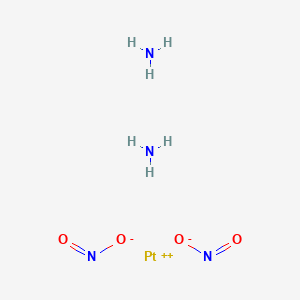

Diamminedinitritoplatinum(II)

Description

Properties

IUPAC Name |

azane;platinum(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOUENTVTAXLPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14286-02-3 | |

| Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammineplatinum(II) nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedinitritoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diamminedinitritoplatinum(II), a significant inorganic compound with applications ranging from electroplating to catalysis. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying chemical principles and field-proven insights essential for successful synthesis and rigorous characterization. We will delve into the nuances of isomeric control, the rationale behind specific reagents and reaction conditions, and the application of modern analytical techniques to ensure the purity and structural integrity of the final product.

Introduction: The Significance of Platinum(II) Complexes

Platinum(II) complexes form the bedrock of a class of highly effective anticancer agents, with cisplatin (cis-diamminedichloroplatinum(II)) being the archetypal example.[1] The biological activity of these square planar complexes is profoundly dictated by their stereochemistry. For instance, cisplatin exhibits potent anticancer properties by forming intrastrand crosslinks with DNA, a mechanism not shared by its trans isomer, transplatin.[2][3] This isomeric specificity underscores the critical importance of precise synthetic control and unambiguous characterization.

Diamminedinitritoplatinum(II), also known as "P salt," serves as a key precursor in the synthesis of various platinum-based compounds and finds direct application in cyanide-free platinum electroplating.[4][5] Its synthesis and characterization provide a valuable case study in the principles of coordination chemistry, particularly concerning ligand substitution and isomerism.

Synthesis of Diamminedinitritoplatinum(II): A Tale of Two Isomers

The synthesis of diamminedinitritoplatinum(II) typically begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and proceeds through a series of ligand substitution reactions. The choice of synthetic route is paramount as it dictates the isomeric purity of the final product. Two primary pathways are commonly employed, one favoring the cis isomer and the other the trans isomer.

Synthesis of cis-Diamminedinitritoplatinum(II)

The synthesis of the cis isomer leverages the trans effect, a phenomenon where certain ligands increase the rate of substitution of the ligand positioned opposite to them. The iodide ion (I⁻) has a stronger trans effect than the chloride ion (Cl⁻).

Rationale: This synthesis begins by converting K₂[PtCl₄] to K₂[PtI₄]. The subsequent reaction with ammonia leads to the formation of cis-[Pt(NH₃)₂I₂] because the strong trans effect of the iodide ligands directs the incoming ammonia molecules to positions cis to each other. Finally, the iodide ligands are replaced by nitrite groups.

Experimental Protocol:

-

Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]):

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

-

Add a stoichiometric excess of potassium iodide (KI) solution. The color of the solution will change from reddish-brown to a deep brown, indicating the formation of [PtI₄]²⁻.[6]

-

-

Formation of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]):

-

Synthesis of cis-Diamminedinitritoplatinum(II) (cis-[Pt(NH₃)₂- (NO₂)₂]):

-

Suspend the cis-[Pt(NH₃)₂I₂] in water and add a solution of silver nitrate (AgNO₃). This will precipitate silver iodide (AgI), leaving cis-[Pt(NH₃)₂(H₂O)₂]²⁺ in solution.

-

Filter off the AgI precipitate.

-

To the filtrate, add a solution of sodium nitrite (NaNO₂). The pale yellow to white crystalline product, cis-diamminedinitritoplatinum(II), will precipitate.[8]

-

Filter, wash with cold water, and dry the product.

-

Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer follows a different route, starting with the preparation of tetraammineplatinum(II) chloride.

Experimental Protocol:

-

Preparation of Dichlorotetraammineplatinum(II) ([Pt(NH₃)₄]Cl₂):

-

A method involves reacting chloroplatinic acid with an excess of ammonia under boiling conditions.[9]

-

-

Synthesis of trans-Diamminedinitritoplatinum(II) (trans-[Pt(NH₃)₂- (NO₂)₂]):

-

The dichlorotetraammineplatinum(II) is then reacted with an excess of sodium nitrite.[9] This substitution reaction, when carefully controlled, can yield the trans isomer.

-

Diagram of Synthetic Pathways:

Caption: Synthetic routes for cis- and trans-diamminedinitritoplatinum(II).

Characterization Techniques: Ensuring Purity and Confirming Structure

Rigorous characterization is essential to confirm the identity, isomeric purity, and overall quality of the synthesized diamminedinitritoplatinum(II). A multi-technique approach is recommended.

Kurnakov Test: A Classic Method for Isomer Differentiation

The Kurnakov test, developed in 1894, is a qualitative chemical test that effectively distinguishes between cis and trans isomers of platinum(II) complexes.[2][10] The test relies on the differential reactivity of the isomers with thiourea (tu).

-

cis-isomer: Reacts with thiourea to form a soluble, yellow tetra(thiourea) complex, [Pt(tu)₄]²⁺.[3][10]

-

trans-isomer: Reacts with thiourea to produce a sparingly soluble, white precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺.[3][10]

Rationale: The difference in products is a direct consequence of the trans effect of thiourea, which is a strong trans-directing ligand.[2][11] In the cis isomer, the substitution of chloride ligands by thiourea labilizes the ammine ligands, leading to their eventual replacement. In the trans isomer, the ammine ligands are not labilized by the incoming thiourea, resulting in a stable disubstituted product.

Experimental Protocol: Kurnakov Test

-

Dissolve a small amount (e.g., 0.1 g) of the synthesized platinum complex in a minimal volume of hot water (e.g., 10 mL).[2]

-

Prepare an aqueous solution of thiourea by dissolving an excess amount (e.g., 0.5-1 g) in 10 mL of water.[2]

-

Add the thiourea solution to the platinum complex solution.

-

Observe the formation of either a yellow solution (cis isomer) or a white precipitate (trans isomer).[10]

Spectroscopic Characterization

3.2.1. Infrared (IR) and Raman Spectroscopy: Probing the Nitrito Ligand

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).[12] IR and Raman spectroscopy are powerful tools for distinguishing between these linkage isomers.

-

Nitro (M-NO₂) complex: The two N-O bonds are equivalent, giving rise to symmetric (νs) and asymmetric (νas) stretching modes.[12]

-

Nitrito (M-ONO) complex: The coordination through oxygen breaks the equivalence of the N-O bonds, resulting in vibrations that are more characteristic of N=O and N-O single bonds.[12]

| Vibrational Mode | Nitro (M-NO₂) Frequency (cm⁻¹) | Nitrito (M-ONO) Frequency (cm⁻¹) |

| Asymmetric Stretch (νas) | ~1470-1370 | ~1485-1400 (N=O stretch) |

| Symmetric Stretch (νs) | ~1340-1300 | ~1110-1050 (N-O stretch) |

| Bending (δ) | ~850-820 | ~860-800 |

Data compiled from spectroscopic studies of nitro and nitrito complexes.[12][13][14]

It is important to note that the synthesis protocols described in Section 2 generally favor the nitro-coordinated isomer. However, isomerization can sometimes occur, making vibrational spectroscopy a crucial quality control step.

3.2.2. ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is an exceptionally sensitive technique for characterizing platinum compounds in solution.[15] The chemical shifts are highly dependent on the oxidation state of the platinum, the nature of the coordinated ligands, and the coordination geometry.[15][16]

-

Key Features of ¹⁹⁵Pt NMR:

-

Wide chemical shift range (>13,000 ppm), providing excellent resolution between different platinum species.[15][17]

-

Sharp signals that are sensitive to subtle changes in the chemical environment.[15]

-

The naturally occurring ¹⁹⁵Pt isotope has a spin of I=1/2 and a natural abundance of 33.8%, making it readily observable.[15][18]

-

The ¹⁹⁵Pt NMR spectrum of a pure sample of diamminedinitritoplatinum(II) should exhibit a single, sharp resonance. The presence of multiple peaks could indicate isomeric impurities or decomposition products. The chemical shift value will be characteristic of a Pt(II) center coordinated to two ammine and two nitrito ligands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization of crystalline materials.[19][20] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, including the stereochemistry (cis or trans) of the complex.[20][21] While not a routine characterization technique for every batch, obtaining a crystal structure is invaluable for confirming the synthesis of a new platinum complex or for validating a new synthetic route.

Thermal Analysis

Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability of the complex. Diamminedinitritoplatinum(II) is stable up to 150°C but undergoes explosive decomposition at 200°C.[4] This information is crucial for handling and storage considerations.

Applications and Future Directions

Diamminedinitritoplatinum(II) is a versatile compound with established and emerging applications.

-

Electroplating: It is a key component in cyanide-free platinum plating baths, producing hard, low-resistance, and solderable coatings for electronic components.[4]

-

Catalysis: It serves as a precursor for the preparation of supported platinum catalysts used in various chemical transformations.[5][22]

-

Precursor for Anticancer Drugs: While not an active drug itself, it can be a starting material for the synthesis of other platinum-based therapeutic agents. The development of new platinum drugs continues to be an active area of research, with a focus on overcoming the resistance and toxicity issues associated with first-generation drugs like cisplatin.[23][24][25][26]

Diagram of Characterization Workflow:

Caption: A comprehensive workflow for the characterization of diamminedinitritoplatinum(II).

Conclusion

The synthesis and characterization of diamminedinitritoplatinum(II) offer a rich platform for exploring fundamental concepts in coordination chemistry. The ability to control the stereochemistry through rational synthetic design is a testament to the power of the trans effect. A thorough characterization, employing a combination of classic chemical tests and modern spectroscopic and analytical techniques, is indispensable for ensuring the quality and structural integrity of the final product. As the demand for advanced materials and novel therapeutics continues to grow, a deep understanding of the principles outlined in this guide will remain essential for researchers and scientists in the field.

References

- Grokipedia. (2026, January 7). Kurnakov test.

- Guidechem. (n.d.). What is Diamminedinitritoplatinum(II)?

- Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance.

- University of Ottawa. (n.d.). (195Pt) Platinum NMR.

- Wikipedia. (n.d.). Kurnakov test.

- Johnson Matthey Technology Review. (n.d.). 195-Platinum Nuclear Magnetic Resonance Spectroscopy.

- Taylor & Francis Online. (n.d.). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy.

- ChemicalBook. (n.d.). Diamminedinitritoplatinum(II) | 14286-02-3.

- RSC Publishing. (2006). Pt NMR—theory and application.

- BenchChem. (n.d.). Distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy.

- Taylor & Francis Online. (n.d.). What Is the “Best” Platinum: Cisplatin, Carboplatin, or Oxaliplatin?

- National Institutes of Health. (2020). Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics.

- Google Patents. (n.d.). New method for synthesizing dinitroso diammineplatinum (II).

- PubMed Central. (2015). Oxaliplatin-Based Doublets Versus Cisplatin or Carboplatin-Based Doublets in the First-Line Treatment of Advanced Nonsmall Cell Lung Cancer.

- bioRxiv. (2020). Cisplatin is more mutagenic than carboplatin or oxaliplatin at equitoxic concentrations.

- ResearchGate. (n.d.). Cisplatin.

- ResearchGate. (n.d.). Observations on cisplatin, carboplatin, and oxaliplatin.

- ResearchGate. (n.d.). An infrared study of the nitro—nitrito linkage isomerization in solid nitro- and nitritopentamminecobalt(III) chloride.

- Journal of the American Chemical Society. (1958). Infrared Spectra of Metallic Complexes. V. The Infrared Spectra of Nitro and Nitrito Complexes.

- National Institutes of Health. (n.d.). Diamminedinitritoplatinum(II).

- Michigan State University. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).

- National Institutes of Health. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.

- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide.

- ACS Publications. (1992). Spectroscopy, photophysical properties, and x-ray crystal structure of platinum(II) complexes of quaterpyridine.

- Wikipedia. (n.d.). Cisplatin.

- American Elements. (n.d.). Diammineplatinum(II) Nitrite Solution.

- University of Calicut. (n.d.). Reaction mechanism CC13.

- ACS Publications. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity.

- National Institutes of Health. (n.d.). Distinguishing Nitro vs Nitrito Coordination in Cytochrome c′ Using Vibrational Spectroscopy and Density Functional Theory.

- SLS. (n.d.). Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH.

- YouTube. (2021). IR Spectroscopy Lecture 9.

- ResearchGate. (n.d.). (PDF) Synthesis and characterization of platinum(II) complexes with 2-imidazolidinethione. X-ray crystal structure of tetra(2-imidazolidinethione- S )platinum(II) iodide dimethylsulfoxide solvate monohydrate.

- PubMed. (2020). Platinum Coordination Complexes.

- YouTube. (2021). (ENGLISH) KURNAKOV'S TEST REACTION APPLICATION TRANS EFFECT DISTINGUISH CIS TRANS ISOMERS CISPLATIN.

- Quick Company. (n.d.). A Process For The Preparation Of Cis Diamminediiodo Platinium(ii).

- IUCr Journals. (n.d.). Synthesis and structure of two novel trans-platinum complexes.

- Kunming Runjin Trading Co., Ltd. (n.d.). Diamminedinitritoplatinum(II);CAS:14286-02-3.

- University College Cork. (n.d.). The other 1%: designing and testing new platinum anti-cancer drugs.

- ChemicalBook. (n.d.). Diamminedinitritoplatinum(II) 14286-02-3.

- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide 14286-02-3.

- Sigma-Aldrich. (n.d.). Diamminedinitritoplatinum(II) 14286-02-3.

- Otago University Research Archive. (n.d.). Investigating the Properties of Platinum(II) Architectures.

- Google Patents. (n.d.). Preparation method of dinitroso diammineplatinum.

- Google Patents. (n.d.). Preparation of cis-diammine diodo platinum (II).

- ResearchGate. (n.d.). (PDF) Facile Synthesis of Isomerically Pure cis-Dichlorodiammineplatinum(II), Cisplatin.

- ResearchGate. (n.d.). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity.

- PubMed Central. (n.d.). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands.

Sources

- 1. Platinum Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Diamminedinitritoplatinum(II) | 14286-02-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. CN102583589B - New method for synthesizing dinitroso diammineplatinum (II) - Google Patents [patents.google.com]

- 9. CN102285693A - Preparation method of dinitroso diammineplatinum - Google Patents [patents.google.com]

- 10. Kurnakov test - Wikipedia [en.wikipedia.org]

- 11. kccollege.ac.in [kccollege.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 16. 195Pt NMR—theory and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 18. technology.matthey.com [technology.matthey.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. scientificlabs.co.uk [scientificlabs.co.uk]

- 23. tandfonline.com [tandfonline.com]

- 24. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Diamminedinitritoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of diamminedinitritoplatinum(II), a compound of significant interest in coordination chemistry and with potential applications in materials science and drug development. This document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of protocols for the discerning researcher.

Introduction: The Significance of Diamminedinitritoplatinum(II) Isomers

Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], is a square planar platinum(II) complex that exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The spatial arrangement of the ammine and nitrito ligands around the central platinum atom dictates the physical and chemical properties of these isomers, including their crystal packing, solubility, and reactivity. Understanding the precise three-dimensional structure of these isomers through single-crystal X-ray diffraction is paramount for structure-property relationship studies and for the rational design of new platinum-based materials and therapeutics. This guide will delve into the critical aspects of synthesizing and analyzing these important coordination compounds.

Synthesis and Crystallization: A Tale of Two Isomers

The synthesis of the cis and trans isomers of diamminedinitritoplatinum(II) relies on the principles of ligand substitution reactions in square planar platinum(II) complexes. The choice of starting material and reaction conditions is critical in selectively isolating the desired isomer.

Synthesis of cis-Diamminedinitritoplatinum(II)

The cis isomer is typically prepared from a precursor that already has the ammine ligands in a cis configuration, such as cis-diamminediiodoplatinum(II). The synthesis involves the displacement of the iodo ligands with nitrito groups.

Experimental Protocol:

-

Preparation of cis-Diamminediiodoplatinum(II):

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water and heat to 40°C.

-

Add a solution of potassium iodide (KI) in warm water. The solution will turn from red-brown to dark brown.

-

Heat the mixture to 70°C with continuous stirring, then cool to room temperature.

-

Add a 2.0 M ammonia (NH₃) solution dropwise to the filtrate. Fine yellow crystals of cis-diamminediiodoplatinum(II) will precipitate.

-

Allow the mixture to stand for 20 minutes, then filter, wash with cold ethanol and ether, and air dry.

-

-

Synthesis of cis-Diamminedinitritoplatinum(II):

-

Suspend the prepared cis-diamminediiodoplatinum(II) in water.

-

Add a solution of silver nitrite (AgNO₂) in water. The reaction proceeds faster in acetone compared to water.[1]

-

Stir the mixture in the dark to facilitate the precipitation of silver iodide (AgI).

-

Filter off the AgI precipitate.

-

The resulting aqueous solution contains cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

-

Add a stoichiometric amount of sodium nitrite (NaNO₂) to the solution.

-

Slowly evaporate the solvent at room temperature to induce crystallization of cis-diamminedinitritoplatinum(II). Single crystals can be obtained by allowing the water to evaporate over several weeks.

-

Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer often starts with a precursor where the trans-directing influence of a ligand can be exploited. A common starting material is potassium tetrachloroplatinate(II).

Experimental Protocol:

-

Preparation of Potassium trichloro(ammine)platinate(II) (Cossa's Salt):

-

The synthesis of Cossa's salt, K[Pt(NH₃)Cl₃], is a critical first step and can be achieved through various established methods.[1]

-

-

Synthesis of trans-Diamminedinitritoplatinum(II):

-

Dissolve Cossa's salt in water.

-

Add a stoichiometric amount of ammonia solution. This will lead to the formation of trans-diamminedichloroplatinum(II) due to the trans-effect of the chloride ligand.

-

Isolate the trans-diamminedichloroplatinum(II) product.

-

Suspend the trans-diamminedichloroplatinum(II) in water and react it with a stoichiometric amount of sodium nitrite.

-

Gently heat the solution to drive the reaction to completion.

-

Slowly cool the solution to induce crystallization of trans-diamminedinitritoplatinum(II).

-

Crystal Structure Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal of good optical quality with sharp edges and no visible cracks or defects.

-

The ideal crystal size is between 0.1 and 0.5 mm.[4]

-

Mount the selected crystal on a cryoloop or a glass fiber using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the crystal on the goniometer head of the single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

-

The crystal is rotated to collect a complete dataset of diffraction spots.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal.

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial model of the structure is built into the electron density map.

-

The atomic coordinates and thermal parameters are refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

-

Comparative Crystal Structure of cis- and trans-Diamminedinitritoplatinum(II)

The crystal structures of the cis and trans isomers exhibit significant differences in their molecular packing and intermolecular interactions.

Key Structural Features:

-

cis-Isomer: The Pt(II) atom is in a square-planar coordination environment formed by four nitrogen atoms from the two ammine and two monodentate nitrite ligands.[5] The crystal structure features stacks of close-packed molecules running parallel to the direction.[5] This arrangement leads to a relatively short intermolecular Pt···Pt distance. A key feature of the cis-isomer's crystal packing is the extensive network of intermolecular N—H···O hydrogen bonds, with nine crystallographically independent interactions.[5] This complex hydrogen-bonding network results in a three-dimensional framework.[5] Notably, the cis-isomer does not exhibit intramolecular hydrogen bonding.[5]

-

trans-Isomer: Similar to the cis-isomer, the Pt(II) atom in the trans-isomer is also in a square-planar coordination environment. However, the ligands are arranged in a trans configuration. The crystal packing of the trans-isomer is significantly different, lacking the close-packed columnar stacks observed in the cis-isomer. Consequently, the shortest Pt···Pt distance in the trans-isomer is much longer (4.84 Å) compared to the cis analogue. In contrast to the cis-isomer, the trans-isomer displays intramolecular N—H···O interactions. Each ammine hydrogen atom is also involved in one intermolecular N—H···O interaction, leading to each molecule being hydrogen-bonded to eight neighboring molecules.

Table 1: Comparative Crystallographic and Geometric Data

| Parameter | cis-Diamminedinitritoplatinum(II) | trans-Diamminedinitritoplatinum(II) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| a (Å) | 6.8656(5) | 10.199 |

| b (Å) | 10.6973(8) | 6.478 |

| c (Å) | 8.9220(7) | 8.448 |

| β (°) | 110.134(2) | 90 |

| Pt—N (ammine) (Å) | 2.039(3), 2.052(3) | ~2.05 |

| Pt—N (nitrito) (Å) | 1.995(3), 2.001(4) | ~2.01 |

| N(nitrito)—Pt—N(nitrito) (°) | 93.06(13) | 180 |

| N(ammine)—Pt—N(ammine) (°) | 88.00(13) | 180 |

| Shortest Pt···Pt distance (Å) | 3.5486(2) | 4.84 |

| Intramolecular H-bonding | No | Yes |

Note: Data for the cis-isomer is from reference. Data for the trans-isomer is compiled from typical values for trans-platinum(II) complexes and comparative statements in reference.

Spectroscopic and Thermal Analysis

In addition to SC-XRD, other analytical techniques are crucial for characterizing the isomers of diamminedinitritoplatinum(II) and confirming their identity and purity.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for distinguishing between cis and trans isomers of square planar complexes. The different symmetries of the two isomers lead to distinct vibrational spectra.

-

cis-Isomer (C₂ᵥ symmetry): Both symmetric and asymmetric Pt-N stretching modes are IR and Raman active.

-

trans-Isomer (D₂ₕ symmetry): Due to the center of symmetry, the symmetric Pt-N stretching mode is Raman active but IR inactive, while the asymmetric Pt-N stretching mode is IR active but Raman inactive (rule of mutual exclusion).

By comparing the IR and Raman spectra, particularly in the low-frequency region where the Pt-N and Pt-ligand bending vibrations occur, a clear distinction between the two isomers can be made.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition pathways of the complexes.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For diamminedinitritoplatinum(II), the TGA curve would show mass loss steps corresponding to the loss of the ammine and nitrito ligands. The decomposition temperature can be an indicator of the thermal stability of the isomers.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, detect phase transitions, and study the energetics of decomposition. The decomposition of platinum ammine complexes is often an exothermic process.

Experimental Protocol for Thermal Analysis:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA or DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

Caption: Workflow for thermal analysis of diamminedinitritoplatinum(II) isomers.

Conclusion

The comprehensive analysis of the crystal structure of cis- and trans-diamminedinitritoplatinum(II) provides invaluable insights into the fundamental principles of coordination chemistry. The distinct molecular and supramolecular structures of these isomers, governed by the spatial arrangement of their ligands, directly influence their macroscopic properties. The detailed experimental protocols and analytical workflows presented in this guide offer a robust framework for researchers in the fields of chemistry, materials science, and drug development to synthesize, characterize, and understand these and other related platinum complexes. The self-validating nature of the described methodologies, grounded in established scientific principles, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement.

References

-

J. S. M. Henning, J. A. K. Howard, C. C. Wilson, "Crystal structure of cis-diamminebis(nitrito-κN)platinum(II)", Acta Crystallographica Section E, 2010 , E66, m1463-m1464. [Link]

-

T. G. Appleton, J. R. Hall, S. F. Ralph, C. S. M. Thompson, "Synthetic Methods for the Preparation of Platinum Anticancer Complexes", Inorganica Chimica Acta, 1989 , 166, 2, 237-244. [Link]

-

Bruker, "Application Note SC-XRD 505 Single Crystal Diffraction", Bruker AXS. [Link]

-

J. G. Müller, J. B. H. Rehmann, "Crystal structure of cis-diamminebis(nitrito-κN)platinum(II)", Zeitschrift für anorganische und allgemeine Chemie, 2010 , 636, 12, 2253-2255. [Link]

-

S. Funahashi, M. Tanaka, "Kinetics and Mechanisms of Complex Formation and Ligand Substitution Reactions", in Comprehensive Coordination Chemistry II, eds. J. A. McCleverty and T. J. Meyer, Elsevier, 2003 , vol. 1, pp. 551-594. [Link]

-

M. A. Cinellu, G. Minghetti, "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity", Molecules, 2020 , 25, 5666. [Link]

-

N. Farrell, "Nonclassical Platinum Antitumor Agents: Perspectives for Design and Development of New Drugs", in Metal Ions in Biological Systems, eds. H. Sigel and A. Sigel, Marcel Dekker, 2004 , vol. 42, pp. 251-296. [Link]

-

T. W. Hambley, "The influence of structure on the activity and toxicity of platinum anti-cancer drugs", Coordination Chemistry Reviews, 1997 , 166, 181-223. [Link]

-

M. Galanski, B. K. Keppler, "Thermal analysis of platinum complexes", Journal of Thermal Analysis and Calorimetry, 2007 , 88, 3, 735-741. [Link]

-

A. A. El-Sherif, "Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands", Molecules, 2022 , 27, 749. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Speciation and separation of platinum(iv) polynuclear complexes in concentrated nitric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of diamminedinitritoplatinum(II)

An In-Depth Technical Guide to the Physical and Chemical Properties of Diamminedinitritoplatinum(II)

Authored by: A Senior Application Scientist

Introduction

Diamminedinitritoplatinum(II), systematically named diamminebis(nitrito-κN)platinum(II) and commonly known in industrial settings as "P-salt," is a cornerstone coordination compound of divalent platinum.[1][2] With the chemical formula Pt(NH₃)₂(NO₂)₂, this complex plays a pivotal role in critical applications, most notably as a primary platinum source in cyanide-free electroplating and as a versatile precursor for the synthesis of heterogeneous platinum catalysts.[3][4] Its utility stems from a unique combination of solubility, thermal stability, and reactivity, which are dictated by its distinct molecular architecture.

This guide provides a comprehensive exploration of the , offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into its isomeric forms, crystal structure, physicochemical properties, synthesis protocols, and key applications, grounding the discussion in authoritative data and established experimental methodologies.

Molecular Structure and Isomerism

The core of diamminedinitritoplatinum(II) is a platinum(II) ion, which adopts a characteristic square-planar coordination geometry. This geometry gives rise to two distinct geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The spatial arrangement of the ammine (NH₃) and nitrito (NO₂) ligands fundamentally influences the compound's physical and chemical behavior, including its crystal packing, solubility, and reactivity pathways.

Crystal Structure of the cis-Isomer

Single-crystal X-ray diffraction studies have provided a detailed view of the solid-state structure of cis-[Pt(NO₂)₂(NH₃)₂].[5] The platinum(II) center is coordinated by four nitrogen atoms—two from the ammine ligands and two from the nitrito ligands—in a slightly distorted square-planar arrangement.[5][6]

A defining feature of the cis-isomer's crystal structure is an extensive network of intermolecular hydrogen bonds.[5][6] There are nine distinct N—H⋯O hydrogen bonds that link each molecule to eight neighboring molecules.[5] This robust three-dimensional framework contributes significantly to the compound's crystal packing and physical properties. Notably, unlike its trans counterpart, the cis isomer does not exhibit intramolecular hydrogen bonding.[5][6] The molecules arrange into stacks that run parallel to the[5] crystal axis, with a shortest Pt⋯Pt distance of 3.549 Å, indicating potential metallophilic interactions.[7]

Structural Comparison with the trans-Isomer

In the trans isomer, the platinum atom is also in a square-planar coordination environment. However, the different ligand arrangement prevents the close columnar packing seen in the cis form, resulting in a much longer shortest Pt⋯Pt distance of 4.84 Å.[5] The trans isomer's hydrogen bonding network is composed of intermolecular N—H⋯O interactions, with each molecule connected to eight neighbors, but it also features intramolecular N—H⋯O interactions, which are absent in the cis structure.[5]

| Parameter | cis-[Pt(NH₃)₂(NO₂)₂] | trans-[Pt(NH₃)₂(NO₂)₂] |

| Coordination Geometry | Square-planar | Square-planar |

| Pt-N Bond Distances | ~2.0-2.1 Å | Not specified, but expected to be similar |

| N-Pt-N Bond Angles | N1—Pt—N2 = 93.06 (13)°[6] | Ligands are at 180° to identical ligands |

| Intramolecular H-Bonding | Absent[5][6] | Present[5] |

| Intermolecular H-Bonding | Extensive; 9 independent bonds[5] | Present; each H atom in one bond[5] |

| Shortest Pt···Pt Distance | 3.549 Å[7] | 4.84 Å[5] |

Table 1: Comparison of key structural parameters for cis and trans-diamminedinitritoplatinum(II).

Physical Properties

The macroscopic properties of diamminedinitritoplatinum(II) are a direct consequence of its molecular and crystal structure. It is typically supplied as a pale yellow to white crystalline powder.[1][8]

| Property | Value | Source(s) |

| Molecular Formula | Pt(NH₃)₂(NO₂)₂ | [1][3] |

| Molecular Weight | 321.16 g/mol | [1][9] |

| Appearance | Pale yellow to white crystalline powder | [1][4] |

| Platinum Content | ≥59.5% | [1][8] |

| Solubility in Water | 0.083 g / 100 g at 25°C2.32 g / 100 g at 94.5°C | [1] |

| Solubility in Ammonia | Readily soluble without decomposition | [1][4] |

| Density | 1.015 g/mL at 25°C (for a 3.4 wt. % solution) | [1] |

Table 2: Key .

The significant increase in water solubility with temperature is a critical property leveraged in its purification via recrystallization. Its high solubility in ammonia is also notable, facilitating its use in specific plating bath formulations.[1] The compound is reported to be light-sensitive.[1]

Chemical Properties and Reactivity

Thermal Stability and Decomposition

Diamminedinitritoplatinum(II) exhibits moderate thermal stability. It is stable up to 150°C but undergoes explosive decomposition at approximately 200°C.[1] This thermal profile is crucial for its application in preparing supported catalysts, where controlled decomposition is required to deposit platinum nanoparticles onto a substrate.

The thermal decomposition of platinum complexes can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10][11] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions. A typical workflow for such an analysis is outlined below.

For P-salt, one would expect to see a sharp, exothermic peak in the DSC curve around 200°C, corresponding to a rapid mass loss in the TGA curve, confirming the explosive decomposition.[1]

Reactivity and Applications

3.2.1 Precursor for Platinum Catalysts

A major application of diamminedinitritoplatinum(II) is in the synthesis of highly dispersed platinum-based catalysts.[3][12][13] It serves as a water-soluble platinum precursor that can be impregnated onto high-surface-area supports like carbon black or graphene nanosheets.[3][12] Subsequent thermal treatment (calcination and/or reduction) decomposes the complex, leaving behind metallic platinum nanoparticles anchored to the support. This method is favored for producing catalysts for fuel cells and other chemical processes.[3]

3.2.2 Electroplating Reagent

Industrially, the compound is best known as P-salt, a key component in cyanide-free electroplating baths for depositing platinum coatings.[1][4] These coatings are valued in the electronics industry for their high hardness, low electrical resistance, and excellent solderability.[1] The use of P-salt avoids the extreme toxicity and stringent handling requirements associated with traditional cyanide-based plating solutions.

Synthesis and Characterization Protocols

Synthesis of Diamminedinitritoplatinum(II)

Several synthetic routes exist, often starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or metallic platinum.[2][14] A common laboratory-scale synthesis involves the reaction of an aqueous solution of K₂[PtCl₄] with ammonia followed by reaction with a nitrite source. A more recent patented method starts from cis-diiododiammineplatinum(II) to achieve higher purity.[2]

Below is a representative protocol adapted from established methods.[2][15]

Experimental Protocol: Synthesis

-

Preparation of K₂[PtI₄]: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of warm water. Add a concentrated aqueous solution of potassium iodide (KI) (≥ 4 molar equivalents). The solution color will change from red-brown to a very dark brown, indicating the formation of [PtI₄]²⁻.

-

Synthesis of cis-[PtI₂(NH₃)₂]: Heat the [PtI₄]²⁻ solution to ~70°C. Cool to room temperature, then filter to remove excess KI. To the filtrate, add a 2 M ammonia (NH₃) solution dropwise with stirring. A fine yellow precipitate of cis-diamminediiodoplatinum(II) will form immediately.[15] Allow the mixture to stand for 20 minutes to ensure complete precipitation.

-

Formation of the Aqua Ligand Complex: Filter and wash the yellow cis-[PtI₂(NH₃)₂] precipitate. Suspend it in purified water and heat to 50-60°C. Add a stoichiometric amount of mercurous nitrate (Hg₂(NO₃)₂) or silver nitrate (AgNO₃) solution to precipitate the iodide ions as Hg₂I₂ or AgI.[2] React for 3-7 hours.

-

Formation of the Dinitrito Complex: Filter the mixture to remove the insoluble iodide precipitate. The pale yellow filtrate now contains the aqua complex, cis-[Pt(H₂O)₂(NH₃)₂]²⁺. To this solution at room temperature, add an aqueous solution of sodium nitrite (NaNO₂) (2-4 molar equivalents).[2]

-

Isolation and Purification: Stir the reaction mixture for 2-7 hours. A pale yellow to white precipitate of diamminedinitritoplatinum(II) will form. Cool the mixture in an ice bath to maximize yield. Filter the product using a Hirsch or Büchner funnel. Wash the crystals sequentially with small portions of ice-cold water, ethanol, and finally diethyl ether to facilitate drying. The product can be further purified by recrystallization from hot water.[1]

Characterization Methods

Infrared (IR) Spectroscopy: This is a crucial technique for confirming the presence of the key functional groups.

-

N-H stretching vibrations of the ammine ligands are expected in the range of 3200-3400 cm⁻¹.

-

N-O stretching vibrations of the N-bonded nitrito ligand are characteristic and typically appear in two regions: a strong asymmetric stretch around 1400-1430 cm⁻¹ and a symmetric stretch around 1300-1340 cm⁻¹.

-

Pt-N stretching vibrations will appear at lower frequencies, typically in the 450-550 cm⁻¹ range.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the details of the intermolecular hydrogen bonding network.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation or controlled cooling of a saturated aqueous solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software packages (e.g., SHELX). Refine the structural model to obtain precise atomic coordinates and displacement parameters.[5][6]

Conclusion

Diamminedinitritoplatinum(II) is a compound of significant academic and industrial interest. Its properties are intricately linked to its square-planar geometry and the existence of cis and trans isomers, with the cis isomer's structure being particularly well-defined by an extensive hydrogen-bonding network. This structural framework governs its solubility, thermal stability, and crystal packing. As a versatile precursor for catalysts and a safer alternative in electroplating, P-salt continues to be a vital material in electronics and chemical manufacturing. The detailed understanding of its synthesis, characterization, and reactivity presented in this guide equips researchers and professionals to effectively utilize and innovate with this important platinum complex.

References

-

Kahlenberg, V., et al. (2015). Crystal structure of cis-diamminebis(nitrito-κN)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 71(4), 366–370. Available at: [Link][5][6]

-

National Center for Biotechnology Information. (n.d.). Diamminedinitritoplatinum(II). PubChem Compound Database. Available at: [Link][9]

-

Kahlenberg, V., et al. (2015). Crystal structure of cis-diamminebis(nitrito-κN)platinum(II). ResearchGate. Available at: [Link][6]

-

Kahlenberg, V., et al. (2015). Crystal structure of cis-diammine-bis(nitrito)-platinum(II). ResearchGate. Available at: [Link][7]

-

SLS. (n.d.). Diamminedinitritoplatinum(II). Product Page. Available at: [Link][12]

-

Google Patents. (2012). New method for synthesizing dinitroso diammineplatinum (II). CN102826978A. Available at: [2]

-

UIV Chem. (n.d.). Diammineplatinum(II) Nitrite. Product Page. Available at: [Link][4]

-

Kleinwächter, V., & Drobník, J. (1977). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Chemical-Biological Interactions, 16(2), 207-22. Available at: [Link][16]

-

ResearchGate. (n.d.). Crystal structures of cis-diiododiammine platinum and trans-diazidodiammine platinum. Request PDF. Available at: [Link][17]

-

Heraclium. (n.d.). Diamminedinitritoplatinum(II). Product Page. Available at: [Link][8]

-

Google Patents. (2011). Preparation method of dinitroso diammineplatinum. CN102285693A. Available at: [14]

-

PubMed. (1995). Synthesis and Antitumor Activity of (diamine)platinum(II) Complexes of Benzylmalonate Derivatives. PubMed. Available at: [Link][18]

-

MSU Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Lab Manual. Available at: [Link][15]

-

ResearchGate. (n.d.). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds. Article. Available at: [Link]

-

MDPI. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules. Available at: [Link][19]

-

ResearchGate. (n.d.). Geometric isomers of diamminedichloridoplatinum. Figure. Available at: [Link][20]

-

Journal of Materials and Environmental Science. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes. JMES. Available at: [Link][10]

-

MDPI. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules. Available at: [Link][11]

-

OSTI.GOV. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. Report. Available at: [Link][21]

-

ResearchGate. (2017). (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes. ResearchGate. Available at: [Link][22]

-

RSC Publishing. (2017). Kinetic analysis of overlapping multistep thermal decomposition. RSC Advances. Available at: [Link][23]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN102583589B - New method for synthesizing dinitroso diammineplatinum (II) - Google Patents [patents.google.com]

- 3. 3.4 wt. % in dilute ammonium hydroxide, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diammineplatinum(II) Nitrite, CAS 14286-02-3,Diamminedinitritoplatinum | UIV Chem [riyngroup.com]

- 5. Crystal structure of cis-diamminebis(nitrito-κN)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diamminedinitritoplatinum(II);CAS:14286-02-3 [hngxby.com]

- 9. Diamminedinitritoplatinum(II) | H6N4O4Pt | CID 13071648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. mdpi.com [mdpi.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Diamminedinitritoplatinum(II) | 14286-02-3 [chemicalbook.com]

- 14. CN102285693A - Preparation method of dinitroso diammineplatinum - Google Patents [patents.google.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antitumor activity of (diamine)platinum(II) complexes of benzylmalonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. osti.gov [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic analysis of overlapping multistep thermal decomposition comprising exothermic and endothermic processes: thermolysis of ammonium dinitramide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Cis-Trans Isomers of Diamminedinitritoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the cis- and trans-isomers of diamminedinitritoplatinum(II), [Pt(NH3)2(NO2)2]. From their historical context within the development of coordination chemistry to their synthesis, characterization, and applications, this document serves as a detailed resource for professionals in chemistry and drug development.

Historical Perspective: The Dawn of Coordination Chemistry

The story of cis-trans isomerism in square planar complexes is deeply rooted in the foundational work of Alfred Werner and his intellectual predecessor, Sophus Mads Jørgensen. Their meticulous experimental work and theoretical debates in the late 19th and early 20th centuries laid the groundwork for modern coordination chemistry.[1][2] Jørgensen's contributions, particularly his extensive experimental work on metal ammine complexes, provided the empirical data that Werner would later brilliantly explain with his revolutionary coordination theory.[1][2] Werner's proposition of octahedral and square planar geometries for metal complexes, displacing the prevailing chain theory, was a pivotal moment in chemistry.[1] The existence of two isomers for a compound with the formula [Pt(NH3)2Cl2] was a key piece of evidence for the square planar geometry of platinum(II) complexes and the concept of geometric isomerism.

Molecular Structure and Isomerism

Diamminedinitritoplatinum(II) is a square planar complex featuring a central platinum(II) ion coordinated to two ammine (NH3) ligands and two nitrito (NO2-) ligands. The nitrito ligand is ambidentate, meaning it can coordinate through either the nitrogen atom (nitro, -NO2) or an oxygen atom (nitrito, -ONO). For the purposes of this guide, we will focus on the nitro-isomers.

The spatial arrangement of these ligands around the central platinum atom gives rise to two geometric isomers:

-

cis-diamminedinitritoplatinum(II): In this isomer, the two ammine ligands are adjacent to each other, as are the two nitro ligands. This arrangement results in C2v point group symmetry.

-

trans-diamminedinitritoplatinum(II): In this isomer, the two ammine ligands are opposite to each other, as are the two nitro ligands. This arrangement possesses a higher D2h point group symmetry.

The differing symmetries of these isomers lead to distinct physical and chemical properties, which are leveraged in their synthesis, characterization, and applications.

Diagram of Cis and Trans Isomers:

Caption: Molecular structures of cis- and trans-diamminedinitritoplatinum(II).

Synthesis of Cis- and Trans- Isomers

The synthesis of the cis- and trans-isomers of diamminedinitritoplatinum(II) typically starts from the corresponding chloro-analogs, cisplatin (cis-[Pt(NH3)2Cl2]) and transplatin (trans-[Pt(NH3)2Cl2]), respectively. The general strategy involves the substitution of the chloride ligands with nitrite ions.

Synthesis of cis-diamminedinitritoplatinum(II)

The synthesis of the cis-isomer can be achieved by reacting cisplatin with a source of nitrite ions, such as sodium nitrite (NaNO2).

Experimental Protocol:

-

Dissolution of Cisplatin: Suspend a known quantity of cisplatin in deionized water. Gently heat the suspension to aid in dissolution.

-

Reaction with Sodium Nitrite: Add a stoichiometric excess of sodium nitrite to the cisplatin solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80 °C) to ensure complete substitution of the chloride ligands.

-

Crystallization: Upon cooling the reaction mixture, pale yellow to white crystals of cis-diamminedinitritoplatinum(II) will precipitate.

-

Isolation and Purification: The crystals are collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried.

Synthesis of trans-diamminedinitritoplatinum(II)

A similar approach is used for the synthesis of the trans-isomer, starting from transplatin.

Experimental Protocol:

-

Dissolution of Transplatin: Suspend transplatin in deionized water. Transplatin is generally less soluble than cisplatin, so heating may be required to achieve an adequate reaction rate.

-

Reaction with Sodium Nitrite: Add an excess of sodium nitrite to the transplatin suspension. The reaction mixture is heated to facilitate the ligand exchange.

-

Precipitation: The trans-isomer is typically less soluble in water than the cis-isomer, and it will precipitate out of the solution as a pale yellow to white solid.

-

Isolation and Purification: The product is isolated by filtration, washed with cold water, and dried.

Diagram of Synthetic Workflow:

Caption: General synthetic routes to cis- and trans-diamminedinitritoplatinum(II).

Physicochemical Characterization

The distinct molecular symmetries of the cis- and trans-isomers give rise to different spectroscopic signatures, which are instrumental in their identification and characterization.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between the cis- and trans-isomers. The number and activity of vibrational modes are dictated by the molecule's point group.

-

cis-Isomer (C2v symmetry): This isomer is expected to show more numerous and complex IR and Raman spectra due to its lower symmetry.

-

trans-Isomer (D2h symmetry): This isomer has a center of inversion, and therefore, the rule of mutual exclusion applies. Vibrational modes that are IR active will be Raman inactive, and vice versa. This results in simpler and more distinct spectra compared to the cis-isomer.

Table 1: Key Vibrational Frequencies for [Pt(NH3)2(NO2)2] Isomers

| Vibrational Mode | cis-Isomer (cm-1) | trans-Isomer (cm-1) |

| νas(NO2) | ~1470 | ~1480 |

| νs(NO2) | ~1320 | ~1330 |

| δ(NO2) | ~830 | ~820 |

| ρr(NH3) | ~550 | ~530 |

| ν(Pt-N) | Multiple bands | Fewer bands |

Note: These are approximate values and can vary based on the physical state of the sample (solid or solution) and the specific spectroscopic technique.

195Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

195Pt NMR is a highly sensitive probe of the chemical environment around the platinum nucleus. While the chemical shifts for cis- and trans-isomers of similar platinum complexes can sometimes be very close, they are often distinguishable. The 195Pt chemical shift is influenced by the nature of the coordinating ligands and their geometric arrangement. For diamminedinitritoplatinum(II), the chemical shifts are expected to be in the range of other Pt(II) complexes with nitrogen and oxygen donor ligands.

X-ray Crystallography

Table 2: Representative Bond Parameters from X-ray Crystallography

| Parameter | cis-[Pt(NH3)2(NO2)2] |

| Pt-N(H3) Bond Length (Å) | ~2.05 |

| Pt-N(O2) Bond Length (Å) | ~2.03 |

| N(H3)-Pt-N(H3) Angle (°) | ~90 |

| N(O2)-Pt-N(O2) Angle (°) | ~90 |

| N(H3)-Pt-N(O2) Angle (°) | ~90 and ~180 |

The Kurnakov Test

A classic chemical test, the Kurnakov test, can be used to differentiate between cis- and trans-isomers of [PtA2X2] type complexes.[1][3] This test relies on the trans effect, where a ligand influences the lability of the ligand trans to it.

Experimental Protocol:

-

Reaction with Thiourea: A small sample of the platinum complex is treated with an aqueous solution of thiourea (tu).

-

Observation:

This simple and visually distinct result provides a rapid method for distinguishing between the two isomers.

Diagram of the Kurnakov Test:

Caption: The Kurnakov test for differentiating cis- and trans-isomers.

Applications

While cisplatin is a renowned anticancer drug, the applications of diamminedinitritoplatinum(II) isomers are primarily in the fields of catalysis and materials science.

-

Catalyst Precursors: Diamminedinitritoplatinum(II) is a well-established precursor for the preparation of highly dispersed platinum catalysts on various supports, such as carbon black and graphene. These catalysts are crucial in a wide range of industrial processes, including hydrogenation, oxidation, and in fuel cell technology. The choice of isomer can potentially influence the size and distribution of the resulting platinum nanoparticles on the support.

-

Electroplating: This complex, often referred to as "P salt," is used in cyanide-free electroplating baths for depositing platinum coatings.[4] These coatings are valued for their high hardness, low electrical resistance, and solderability, making them suitable for electronic components.[4]

Conclusion

The cis- and trans-isomers of diamminedinitritoplatinum(II) are not merely textbook examples of geometric isomerism; they are compounds with practical significance in synthetic and materials chemistry. A thorough understanding of their distinct structures, guided by the foundational principles of coordination chemistry, allows for their targeted synthesis and characterization. The techniques outlined in this guide provide a robust framework for researchers and professionals to confidently identify and utilize these isomers in their respective fields. The continued exploration of such fundamental coordination complexes will undoubtedly lead to further advancements in catalysis, materials science, and beyond.

References

-

Kurnakov Test. (2026, January 7). In Grokipedia. [Link]

-

Kurnakov test. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Jørgensen, S. M. (1899). Ueber die Konstitution der Kobalt-, Chrom- und Rhodiumbasen. Zeitschrift für anorganische Chemie, 19(1), 109-157.

- Werner, A. (1893). Beitrag zur Konstitution anorganischer Verbindungen. Zeitschrift für anorganische Chemie, 3(1), 267-330.

-

Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). Michigan State University Department of Chemistry. [Link]

- Dhara, S. C. (1970). A rapid method for the synthesis of cis- and trans-diamminedichloroplatinum(II). Indian Journal of Chemistry, 8, 193-194.

- Pregosin, P. S. (2006). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Applied Spectroscopy Reviews, 41(3), 185-226.

-

Milane, L., & Duan, Z. (2012). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Molecules, 17(7), 8494–8514. [Link]

Sources

The Solubility of Diamminedinitritoplatinum(II) in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of diamminedinitritoplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts. Recognizing the critical role of solubility in drug development, reaction kinetics, and material science, this document offers a comprehensive overview of the theoretical underpinnings, practical considerations, and experimental methodologies for assessing the solubility of this platinum complex in various organic solvents.

Introduction: The Significance of Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]) is a neutral square planar platinum(II) complex that exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). While not a therapeutic agent itself, it is a crucial precursor in the synthesis of active pharmaceutical ingredients, most notably through the substitution of the nitro ligands.[1][2] Its solubility is a pivotal parameter that dictates its utility in synthetic chemistry and its potential carryover into final drug products. Understanding and controlling its solubility is paramount for process optimization, purification, and formulation development.

This guide will delve into the factors governing the solubility of both isomers, provide available solubility data, and present a robust protocol for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The solubility of diamminedinitritoplatinum(II) in any given solvent is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The primary determinants of its solubility in organic solvents are:

-

Polarity and Dipole Moment: The cis isomer, with its C₂ᵥ symmetry, possesses a significant molecular dipole moment, rendering it more polar than the trans isomer, which has a D₂ₕ symmetry and a zero or near-zero dipole moment. This fundamental difference in polarity is the most critical factor influencing their respective solubilities in polar organic solvents.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal structure together plays a crucial role. A higher lattice energy will generally lead to lower solubility. This is influenced by the packing efficiency and intermolecular interactions within the solid state of the complex.

-

Solvent Properties: The dielectric constant, hydrogen bonding capability, and Lewis acidity/basicity of the organic solvent will dictate its ability to solvate the platinum complex. Polar aprotic solvents with high dielectric constants are generally better candidates for dissolving polar coordination complexes.

-

Isomerism: As mentioned, the cis and trans isomers exhibit different physical properties, including solubility. It is a common observation in platinum chemistry that cis isomers, due to their polarity, are often more soluble in polar solvents than their trans counterparts. Conversely, trans isomers may show slightly better solubility in less polar organic solvents.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for diamminedinitritoplatinum(II) is not extensively reported in publicly available literature, we can infer its likely behavior based on the well-documented solubility of its analogue, cisplatin (cis-diamminedichloroplatinum(II)), and general principles of coordination chemistry.

Table 1: Comparative Solubility of cis-Diamminedichloroplatinum(II) (Cisplatin) and Expected Solubility of Diamminedinitritoplatinum(II) Isomers

| Organic Solvent | Chemical Formula | Type | Expected Solubility of cis-[Pt(NH₃)₂(NO₂)₂] | Expected Solubility of trans-[Pt(NH₃)₂(NO₂)₂] | Rationale and Comparative Insights for Cisplatin |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | Moderate | Cisplatin exhibits high solubility in DMSO (approx. 116.6 x 10⁻² M).[3] The high polarity and coordinating ability of DMSO are expected to effectively solvate the polar cis-dinitrito complex. The trans isomer will likely be less soluble. Caution: DMSO can potentially coordinate to the platinum center, displacing the ligands.[3] |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | High | Moderate | Cisplatin is soluble in DMF (approx. 6.67 x 10⁻² M).[3][4] Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the cis isomer. |

| Acetone | CH₃COCH₃ | Polar Aprotic | Moderate | Low to Moderate | Some platinum complexes show moderate solubility in acetone. For a related complex, the trans isomer was found to be more soluble in acetone than the cis isomer.[5] |

| Ethanol | C₂H₅OH | Polar Protic | Low | Very Low | Cisplatin is reported to be insoluble in alcohol.[3] The hydrogen bonding network of ethanol is less effective at solvating square planar platinum complexes compared to polar aprotic solvents. |

| Methanol | CH₃OH | Polar Protic | Low | Very Low | Similar to ethanol, methanol is not expected to be a good solvent for diamminedinitritoplatinum(II). |

Key Insights:

-

The cis isomer of diamminedinitritoplatinum(II) is anticipated to be significantly more soluble in polar aprotic solvents like DMSO and DMF compared to its trans counterpart.

-

Protic solvents such as alcohols are generally poor solvents for this type of complex.

-

The nitro ligands in diamminedinitritoplatinum(II) are more electron-withdrawing than the chloro ligands in cisplatin, which may slightly alter the overall polarity and solvation characteristics of the molecule.

Experimental Protocol for Solubility Determination

A precise and reproducible determination of solubility is essential for any application. The following protocol outlines a standard shake-flask method, which is a reliable technique for measuring the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

cis- and trans-Diamminedinitritoplatinum(II)

-

Selected organic solvents (e.g., DMSO, DMF, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the platinum complex to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Using HPLC: Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the platinum complex in the same solvent.

-

Using ICP-MS: This method is highly sensitive and measures the total platinum concentration. The diluted samples are introduced into the ICP-MS, and the platinum content is quantified against a calibration curve prepared from a certified platinum standard.

-

-

Calculation of Solubility:

-

From the concentration determined by HPLC or ICP-MS and the dilution factor, calculate the concentration of the platinum complex in the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The entire workflow can be visualized as follows:

Causality in Experimental Choices

-

Choice of Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability. It ensures that the solvent is fully saturated with the solute.

-

Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: The use of a 0.22 µm filter is mandatory to remove fine particulates that may remain suspended in the supernatant, which would otherwise lead to erroneously high solubility values.

-

Choice of Analytical Technique: HPLC is suitable for quantifying the intact complex, provided a stable method is developed. ICP-MS offers higher sensitivity and measures the total elemental platinum, which can be advantageous if the complex is prone to degradation in the solvent.

Conclusion and Future Perspectives

The solubility of diamminedinitritoplatinum(II) in organic solvents is a critical parameter for its application in synthesis and drug development. While quantitative data remains sparse, a theoretical understanding based on polarity and isomerism, coupled with analogies to cisplatin, suggests a preference for polar aprotic solvents like DMSO and DMF, particularly for the cis isomer.

The provided experimental protocol offers a robust framework for researchers to generate reliable solubility data for their specific applications. Future work should focus on the systematic determination and publication of the solubility of both cis- and trans-diamminedinitritoplatinum(II) in a wider range of organic solvents at various temperatures. Such data would be invaluable to the scientific community, enabling more precise control over synthetic processes and facilitating the development of novel platinum-based technologies.

References

- Sigma-Aldrich. cis-Diammineplatinum(II)

- Tokyo Chemical Industry Co., Ltd.

- Pilaj, M., et al. (2017). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 22(11), 1909.

- Sigma-Aldrich.

- Rock Chemicals, Inc.

- Sigma-Aldrich. Diamminedinitritoplatinum(II) 3.4wt.% in dilute ammonium hydroxide Product Page.

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cis-Diammineplatinum(II) Dichloride | 15663-27-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Diamminedinitritoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of the thermal decomposition of platinum(II) complexes is a cornerstone in the fields of materials science, catalysis, and pharmacology. Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), a key inorganic precursor and a structural relative of seminal anticancer agents, presents a fascinating case study in solid-state reactivity. Understanding its behavior under thermal stress is paramount for applications ranging from the synthesis of platinum-based catalysts to ensuring the stability and safety of platinum-containing pharmaceuticals. This guide provides a comprehensive technical overview of the thermal decomposition of diamminedinitritoplatinum(II), synthesizing data from analogous compounds and established principles of thermal analysis to offer a holistic perspective for the practicing scientist.

Introduction to Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II) is a coordination complex featuring a central platinum(II) ion surrounded by two ammine (NH₃) ligands and two nitrito (NO₂) ligands. It exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The arrangement of these ligands significantly influences the compound's physical and chemical properties, including its thermal stability. This guide will focus on the general decomposition pathway, which is largely similar for both isomers, with specific data referenced for the trans isomer where available.

The molecule's structure, characterized by the square planar geometry typical of Pt(II) complexes, is a critical determinant of its decomposition pathway. The Pt-N bonds to both the ammine and nitrito ligands are the primary sites of bond scission upon heating.

The Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of diamminedinitritoplatinum(II) is a complex, exothermic process that proceeds in a single, rapid step upon reaching its decomposition temperature. This process involves a series of intramolecular redox reactions, leading to the formation of metallic platinum and a mixture of gaseous products.

A detailed study on the analogous trans-diamminedinitritoplatinum(II) reveals that its decomposition begins at approximately 220°C.[1] The process is highly exothermic, as indicated by differential thermal analysis (DTA), and results in the complete degradation of the complex to its constituent elements and simple gaseous molecules.[1]

Gaseous Products:

The decomposition of the ammine and nitrito ligands leads to the evolution of a complex mixture of gases. Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) has identified the following gaseous species for the trans isomer:

-

Nitrogen (N₂)

-

Water (H₂O)

-

Ammonia (NH₃)

-

Nitrous Oxide (N₂O)

-

Nitric Oxide (NO)

-

Nitrogen Dioxide (NO₂)[1]

The presence of both oxidized and reduced nitrogen species (N₂O, NO, NO₂, and NH₃) underscores the intricate intramolecular redox reactions that occur during decomposition. The ammine ligands likely act as reducing agents, while the nitrito ligands serve as oxidizing agents.

Solid Residue:

The final solid product of the thermal decomposition of diamminedinitritoplatinum(II) in both inert and air atmospheres is pure, metallic platinum powder.[1] This makes the complex a useful precursor for the synthesis of platinum catalysts.

The overall decomposition can be conceptually summarized as: